molecular formula C19H22N6O2 B5782772 N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine

货号 B5782772
分子量: 366.4 g/mol
InChI 键: ADNFJMNLLJMTID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers and other diseases.

作用机制

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine inhibits the FGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This compound is a selective inhibitor of FGFR1, FGFR3, and FGFR4, and does not inhibit other tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It also inhibits angiogenesis and metastasis in various cancer models. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis and osteoarthritis. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR tyrosine kinase, which makes it an ideal tool for studying the role of FGFR signaling in various biological processes. However, this compound has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.

未来方向

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. In addition, there are several future directions for the development of this compound and other FGFR inhibitors, including the identification of biomarkers for patient selection, the optimization of dosing regimens, and the combination with other targeted therapies or immunotherapies. This compound may also have potential applications in other diseases, such as fibrotic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.

合成方法

The synthesis of N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine involves several steps, including the synthesis of the key intermediate 6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, followed by the coupling reaction with N-(2-furylmethyl)-N-methylamine and N-phenylurea. The final product is obtained after purification and characterization by various analytical techniques.

科学研究应用

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various cancers, including breast, lung, prostate, and bladder cancers. It has also been investigated for its potential use in other diseases, such as pulmonary fibrosis, osteoarthritis, and Alzheimer's disease. This compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients.

属性

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24(15-6-3-2-4-7-15)18-21-17(20-14-16-8-5-11-27-16)22-19(23-18)25-9-12-26-13-10-25/h2-8,11H,9-10,12-14H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNFJMNLLJMTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。